Brain-Penetrant Small-Molecule α7 Antagonist vs. Peripherally Restricted Peptide α-Bungarotoxin
MLA is a small-molecule antagonist that penetrates the blood-brain barrier, enabling in vivo CNS studies, whereas the classic high-affinity α7 ligand α-bungarotoxin (α-Btx) is an 8-kDa peptide that does not cross the BBB [1]. Following intraperitoneal administration of 4 mg/kg MLA in rats, maximal brain concentrations reached 32 ± 3 ng/g, with corresponding plasma levels of 694 ± 106 ng/mL [1]. These brain concentrations are within the range previously reported to selectively block α7 nAChR-mediated responses in vitro [1].
| Evidence Dimension | Brain penetration (ability to cross blood-brain barrier for CNS studies) |
|---|---|
| Target Compound Data | Maximal brain concentration: 32 ± 3 ng/g (following 4 mg/kg i.p. in rat) |
| Comparator Or Baseline | α-Bungarotoxin: BBB-impermeable peptide (8 kDa), restricted to peripheral or in vitro applications |
| Quantified Difference | MLA achieves pharmacologically relevant brain concentrations sufficient for α7 blockade; α-Btx achieves negligible CNS exposure |
| Conditions | Rat model; MLA administered intraperitoneally at 4 mg/kg; brain and plasma levels quantified at multiple time points |
Why This Matters
Researchers requiring in vivo CNS α7 antagonism must select MLA over α-Btx, as α-Btx cannot be used for systemic behavioral or neuropharmacology studies.
- [1] Turek JW, Kang CH, Campbell JE, Arneric SP, Sullivan JP. A sensitive technique for the detection of the alpha 7 neuronal nicotinic acetylcholine receptor antagonist, methyllycaconitine, in rat plasma and brain. J Neurosci Methods. 1995;61(1-2):113-118. View Source
